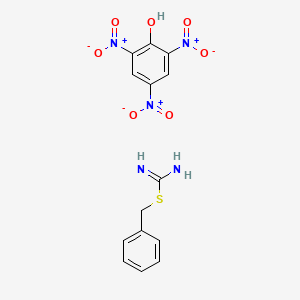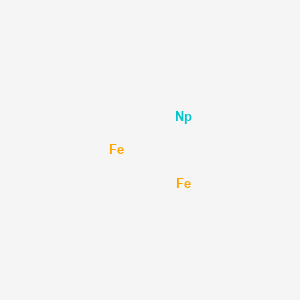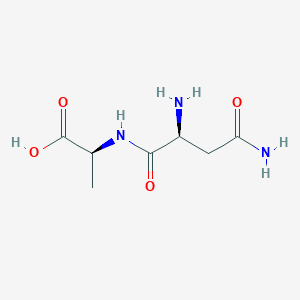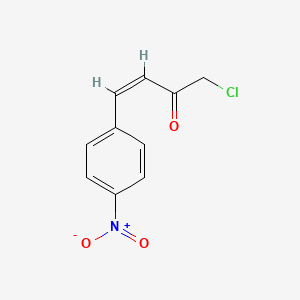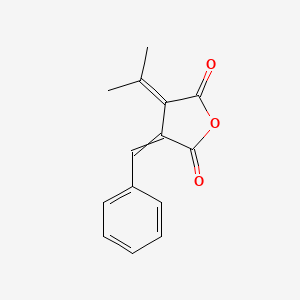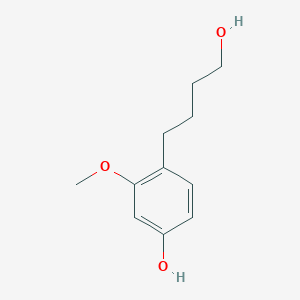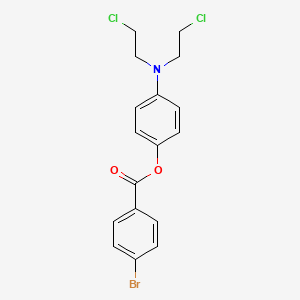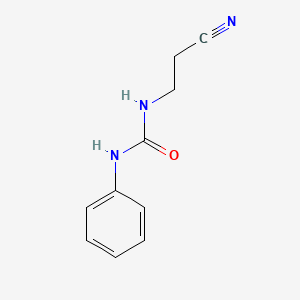
1-(2-Cyanoethyl)-3-phenylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Cyanoethyl)-3-phenylurea is an organic compound that features a cyanoethyl group and a phenylurea moiety
准备方法
Synthetic Routes and Reaction Conditions: 1-(2-Cyanoethyl)-3-phenylurea can be synthesized through the reaction of phenyl isocyanate with 2-cyanoethylamine. The reaction typically occurs under mild conditions, often at room temperature, and in the presence of a suitable solvent such as dichloromethane or toluene. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{NCO} + \text{NH}_2\text{CH}_2\text{CH}_2\text{CN} \rightarrow \text{C}_6\text{H}_5\text{NHCONHCH}_2\text{CH}_2\text{CN} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions: 1-(2-Cyanoethyl)-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The cyanoethyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The urea moiety can participate in nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products:
Oxidation: 1-(2-Carboxyethyl)-3-phenylurea.
Reduction: 1-(2-Aminoethyl)-3-phenylurea.
Substitution: Various substituted ureas depending on the substituent introduced.
科学研究应用
1-(2-Cyanoethyl)-3-phenylurea has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 1-(2-Cyanoethyl)-3-phenylurea exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyanoethyl group can participate in hydrogen bonding and electrostatic interactions, while the phenylurea moiety can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of biological molecules and pathways.
相似化合物的比较
1-(2-Cyanoethyl)-3-methylurea: Similar structure but with a methyl group instead of a phenyl group.
1-(2-Cyanoethyl)-3-ethylurea: Contains an ethyl group instead of a phenyl group.
1-(2-Cyanoethyl)-3-(4-methoxyphenyl)urea: Features a methoxy-substituted phenyl group.
Uniqueness: 1-(2-Cyanoethyl)-3-phenylurea is unique due to the presence of both a cyanoethyl group and a phenylurea moiety, which confer distinct chemical and biological properties
属性
CAS 编号 |
22193-20-0 |
|---|---|
分子式 |
C10H11N3O |
分子量 |
189.21 g/mol |
IUPAC 名称 |
1-(2-cyanoethyl)-3-phenylurea |
InChI |
InChI=1S/C10H11N3O/c11-7-4-8-12-10(14)13-9-5-2-1-3-6-9/h1-3,5-6H,4,8H2,(H2,12,13,14) |
InChI 键 |
OAEZUJCBJHUAQW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NC(=O)NCCC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


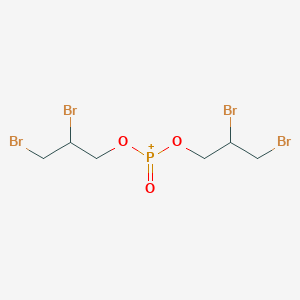
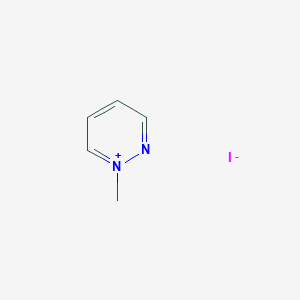
![2-[2-(Furan-2-yl)ethyl]-1h-benzimidazole](/img/structure/B14716695.png)
